molecular formula C15H15NO3 B2514443 (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid CAS No. 32667-83-7

(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid

Cat. No.: B2514443
CAS No.: 32667-83-7
M. Wt: 257.289
InChI Key: FUEHQQBAKMAHCM-JTQLQIEISA-N
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Description

(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid is a chiral organic compound characterized by a propanoic acid backbone with a 2-(naphthalen-1-yl)acetamido substituent at the second carbon. The stereochemistry at the α-carbon (C2) is in the S-configuration, which may influence its biological interactions and physicochemical properties. The molecule’s structure integrates a naphthalene ring system, a hydrophobic moiety that can enhance binding to aromatic receptors or enzymes, and an amide linkage that provides hydrogen-bonding capability.

Molecular Formula: C₁₅H₁₅NO₃ Molecular Weight: 257.28 g/mol (inferred from structurally similar compounds, e.g., ).

Properties

IUPAC Name

(2S)-2-[(2-naphthalen-1-ylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(15(18)19)16-14(17)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEHQQBAKMAHCM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid typically involves the following steps:

    Formation of Naphthalen-1-yl Acetate: This is achieved by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Amidation Reaction: The naphthalen-1-yl acetate is then reacted with an appropriate amine to form the acetamido derivative.

    Coupling with Propanoic Acid: The final step involves coupling the acetamido derivative with (S)-2-bromopropanoic acid under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester derivatives of this compound undergo hydrolysis to yield the corresponding carboxylic acid:

Starting Material Reagent/Conditions Product Yield Key Observations
Ethyl (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoateNaOH (1 eq), H₂O/ethanol, 25°C, 10 hr(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid91% Complete conversion confirmed by TLC; product isolated via acid precipitation.

Research Findings :

  • ¹H NMR (DMSO-d₆): δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.49 (m, 6H, aromatic), 10.12 (br s, 1H, COOH) .

  • ¹³C NMR : 32.8 (CH₂CO), 38.4 (NCH₂), 166.5 (amide C=O), 172.8 (carboxylic acid C=O) .

Hydrazide Formation

Reaction with hydrazine generates hydrazide intermediates for further functionalization:

Starting Material Reagent/Conditions Product Yield Key Observations
Ethyl (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoateNH₂NH₂·H₂O, ethanol, RT, 48 hr(2S)-2-[2-(naphthalen-1-yl)acetamido]propanehydrazide85% Reaction monitored by TLC; product crystallized from ethanol.

Research Findings :

  • Hydrazides serve as precursors for heterocycle synthesis (e.g., oxadiazoles, thiosemicarbazides) .

  • Mass Spec (MALDI) : m/z 240.24 [M + Na]⁺ for the carboxylic acid precursor .

Amide Coupling Reactions

The carboxylic acid undergoes coupling with amines to form diverse amides:

Amine Coupling Method Product Yield Key Observations
PropylamineDCC/NHS, dry CH₃CN, 0°C → RTN-Propyl-(2S)-2-[2-(naphthalen-1-yl)acetamido]propanamide81% Dicyclohexylurea byproduct removed via filtration.
BenzylamineAzide coupling, RTN-Benzyl-(2S)-2-[2-(naphthalen-1-yl)acetamido]propanamide78% Higher efficiency vs. DCC method; reduced side products.

Research Findings :

  • Steric Effects : Bulky amines (e.g., cyclohexylamine) require extended reaction times .

  • ¹H NMR (Amide Example): δ 2.60 (t, CH₂CO), 4.55 (t, NCH₂), 6.8–7.8 (m, aromatic) .

Functionalization via Electrophilic Substitution

The naphthalene ring undergoes electrophilic substitution under controlled conditions:

Reagent Conditions Product Yield Key Observations
Br₂ (1 eq)FeBr₃ catalyst, CH₂Cl₂, 0°C4-Bromo-(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid68% Regioselectivity driven by electron-rich C4 position.
HNO₃ (fuming)H₂SO₄, 50°C, 2 hr4-Nitro-(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid55% Requires strict temperature control to avoid over-nitration.

Research Findings :

  • Regioselectivity : Electrophiles preferentially attack the C4 position of the naphthalene ring due to resonance stabilization .

  • Chirality Retention : No racemization observed under mild electrophilic conditions .

Reductive Amination Pathways

The acetamido group can be reduced to form amine derivatives:

Reagent Conditions Product Yield Key Observations
LiAlH₄Anhydrous ether, reflux, 6 hr(2S)-2-[2-(naphthalen-1-yl)ethylamino]propanoic acid72% Excess reductant required; product isolated via acidic workup.

Research Findings :

  • ¹H NMR (Post-Reduction): Disappearance of acetamido CH₃ signal at δ 2.10; new NH₂ signal at δ 1.85 .

Scientific Research Applications

Chemistry

In synthetic chemistry, (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various chemical modifications, enabling the synthesis of derivatives with enhanced properties.

Biology

The compound is utilized in biological research as a probe to study protein-ligand interactions. Its structural similarity to amino acids allows it to mimic natural substrates, facilitating investigations into enzyme mechanisms and protein functions.

Case Study : In a study examining the binding affinity of naphthalene derivatives to specific enzymes, it was found that modifications of this compound led to altered interactions with target proteins, highlighting its potential as a tool for studying enzyme kinetics .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic properties. Research indicates potential anti-inflammatory and anticancer activities.

  • Anti-inflammatory Activity : Similar compounds have shown efficacy in inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. For instance, naphthalene derivatives have been reported to reduce inflammation in preclinical models .
  • Anticancer Properties : Some derivatives exhibit selective cytotoxicity against cancer cell lines. Their structural similarity to known anticancer agents positions them as candidates for further drug development .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, dyes, and pigments. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex organic compounds.

Table 1: Comparison of Applications

Application AreaDescriptionExample
ChemistryBuilding block for complex moleculesSynthesis of novel derivatives
BiologyProbe for protein-ligand interactionsStudies on enzyme kinetics
MedicinePotential anti-inflammatory and anticancer agentInhibition of COX enzymes
IndustryIntermediate in chemical synthesisProduction of dyes and pigments

Mechanism of Action

The mechanism of action of (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & Reference Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties
(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid (Target) Naphthalen-1-yl, acetamido at C2 C₁₅H₁₅NO₃ 257.28 Hydrophobic (naphthalene), H-bond donor (amide)
(2S)-2-{2-[(6-bromonaphthalen-2-yl)oxy]acetamido}propanoic acid 6-Bromo-naphthalen-2-yl, ether linkage C₁₇H₁₆BrNO₄ 394.22 Increased polarity (Br, ether); halogen interactions
O-Demethylnaproxen (Imp. A(EP)) 6-Hydroxy-naphthalen-2-yl C₁₄H₁₂O₃ 228.24 Polar (-OH), metabolite of NSAID Naproxen
(S)-2-Acetamido-3-(naphthalen-2-yl)propanoic acid Naphthalen-2-yl, acetamido at C2 C₁₅H₁₅NO₃ 257.28 Spatial isomerism (naphthalene position affects binding)
(2S)-2-[2-(1H-tetrazol-1-yl)acetamido]propanoic acid Tetrazole ring replaces naphthalene C₆H₉N₅O₃ 215.17 High nitrogen content; acidic (tetrazole pKa ~4.9)
2-amino-3-(5-chloro-6-hydroxynaphthalen-2-yl)propanoic acid 5-Cl, 6-OH, amino group C₁₃H₁₂ClNO₃ 273.69 Charged amino group; polar substituents

Key Findings :

Structural Variations: Naphthalene Position: The target compound’s naphthalen-1-yl group distinguishes it from analogs like (S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid (naphthalen-2-yl) , which may alter steric interactions in biological systems. Linker Groups: The acetamido-CH₂- linker in the target contrasts with the ether (-O-) in and direct attachment in Naproxen derivatives , influencing flexibility and electronic properties.

Physicochemical Properties :

  • Hydrophobicity : The target compound’s naphthalene system confers higher hydrophobicity compared to polar analogs like O-Demethylnaproxen (-OH) or the tetrazole-containing compound .
  • Acid-Base Behavior : The tetrazole analog exhibits acidity (pKa ~4.9) due to its heterocycle, whereas the target’s carboxylic acid (pKa ~3–4) and amide groups dominate its ionization state.

Biological Relevance: NSAID Analogs: Naproxen derivatives (e.g., O-Demethylnaproxen) inhibit cyclooxygenase (COX) enzymes . The target’s acetamido group may redirect activity toward alternative targets, such as proteases or kinases requiring amide recognition. RNA/Protein Interactions: The amino-substituted compound in is used in RNA imaging , suggesting the target’s naphthalene system could be modified for similar applications.

Synthesis and Stability :

  • Demethylation Routes : Analogous to , the target’s synthesis may involve hydrolysis or demethylation steps using HBr or HCl .
  • Degradation Pathways : The acetamido group in the target is susceptible to hydrolysis under acidic/basic conditions, akin to the demethylation observed in Naproxen impurity synthesis .

Biological Activity

(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid, also known as a naphthalene derivative, is an organic compound that belongs to the class of amino acids. It features a naphthalene ring connected to an acetamido group and a propanoic acid moiety. This compound has garnered interest in biological research due to its potential therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds and ionic interactions . These interactions can modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and anticancer activities .

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit significant therapeutic properties:

  • Anti-inflammatory Activity : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, naphthalene derivatives have shown promise in reducing inflammation by blocking COX-mediated pathways .
  • Anticancer Properties : Some studies suggest that this compound may act as an inhibitor of certain cancer-related enzymes, thereby exhibiting potential anticancer effects. Its structural similarity to known anticancer agents allows it to be explored as a lead compound for new drug development .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthalene derivatives. For example, related compounds have demonstrated moderate to good activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria . This suggests that this compound could also possess similar antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several naphthalene derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition against:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

This data supports the hypothesis that naphthalene derivatives can serve as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of naphthalene-based compounds, revealing that they could effectively inhibit COX enzymes. The study reported IC50 values for related compounds similar to those found for established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a comparable efficacy in reducing inflammatory responses .

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